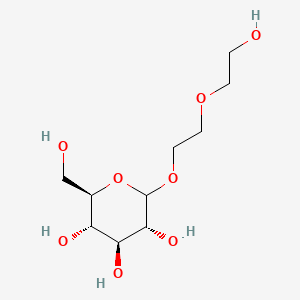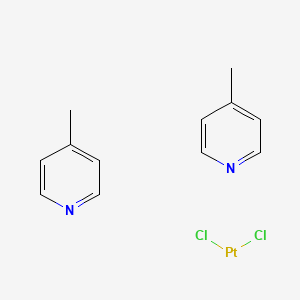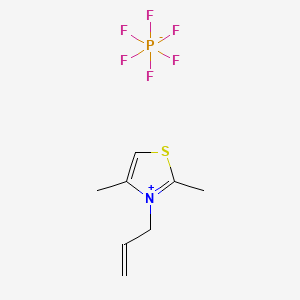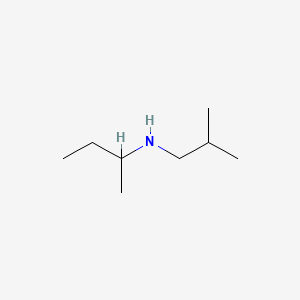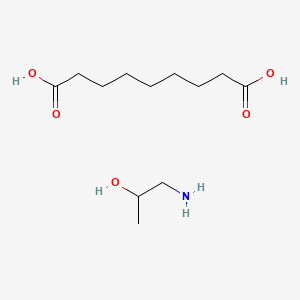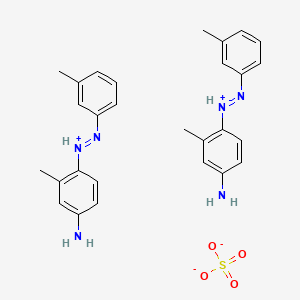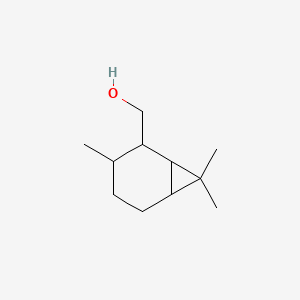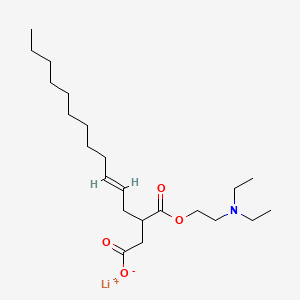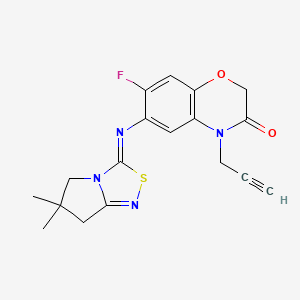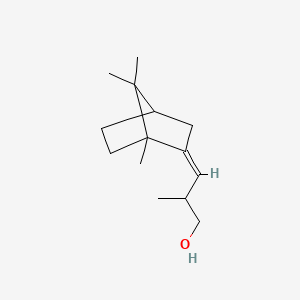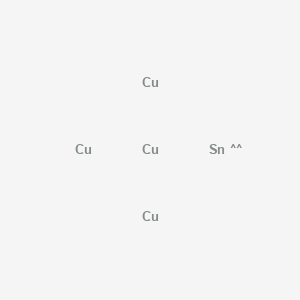
Einecs 254-455-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 254-455-7 is a useful research compound. Its molecular formula is Cu4Sn and its molecular weight is 372.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for Einecs 254-455-7 would typically involve synthetic routes that are specific to its chemical structure. These methods could include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of various reagents and catalysts under controlled conditions. The exact synthetic route would depend on the desired purity and yield of the compound.
Reaction Conditions: Typical reaction conditions might include specific temperatures, pressures, and pH levels to optimize the reaction efficiency and product quality.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Einecs 254-455-7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions would depend on the desired transformation and the chemical nature of this compound.
Major Products: The major products formed from these reactions would vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
Einecs 254-455-7 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical syntheses and reactions.
Biology: It may have applications in biological studies, such as enzyme inhibition or cellular assays.
Medicine: Potential medicinal applications could include drug development or therapeutic research.
Mechanism of Action
The mechanism of action of Einecs 254-455-7 would depend on its specific chemical structure and the biological or chemical context in which it is used. Generally, the mechanism could involve:
Molecular Targets: Interaction with specific enzymes, receptors, or other molecular targets.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Einecs 254-455-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups.
Properties
CAS No. |
39445-33-5 |
|---|---|
Molecular Formula |
Cu4Sn |
Molecular Weight |
372.89 g/mol |
InChI |
InChI=1S/4Cu.Sn |
InChI Key |
MXFUDVQFLWCGDQ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



